molecular formula C21H21N2O5S- B1230902 6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1230902
M. Wt: 413.5 g/mol
InChI Key: GPXLMGHLHQJAGZ-JTDSTZFVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nafcillin(1-) is a penicillinate anion. It is a conjugate base of a nafcillin.

Scientific Research Applications

Naphthalene Derivatives in Pharmacology

Naphthalene derivatives, like the one mentioned, often feature in pharmacological research due to their structural complexity and potential biological activity. For example, naphthoquinones, a class derived from naphthalene, show a variety of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The synthesis and hemi-synthesis of such compounds are areas of active research, aiming to explore their full therapeutic potential and applications in medicine (Mbaveng & Kuete, 2014).

Heterocyclic Compounds and Medicinal Applications

Heterocyclic compounds with naphthalene frameworks, such as naphthalimides, are significant in medicinal chemistry due to their ability to interact with various biological targets. These interactions are primarily noncovalent, making naphthalimide derivatives potent for a range of medicinal applications, including as anticancer agents, artificial ion receptors, and cell imaging agents. The expansive potential of these compounds underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).

Chemical Synthesis and Transformations

In the realm of synthetic chemistry, the manipulation and transformation of complex molecules like the one are crucial. Research into metathesis reactions, for instance, offers pathways to synthesize and modify cyclic β-amino acids and other densely functionalized derivatives. These synthetic routes are essential for creating new molecular entities with potential applications in drug research and development (Kiss et al., 2018).

properties

Product Name

6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H21N2O5S-

Molecular Weight

413.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/p-1/t15-,16+,19-/m1/s1

InChI Key

GPXLMGHLHQJAGZ-JTDSTZFVSA-M

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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